4-methyl-5-phenylpyrimidin-2-amine
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Overview
Description
4-methyl-5-phenylpyrimidin-2-amine is an organic compound with the molecular formula C11H11N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenylpyrimidin-2-amine typically involves the reaction of phenylacetylene and 1-phenyl-propan-1-one with potassium tert-butylate in dimethyl sulfoxide under an inert atmosphere at 100°C for 0.5 hours. This is followed by the addition of guanidine nitrate in water and dimethyl sulfoxide at 70°C for 4 hours. The final step involves the addition of potassium hydroxide semihydrate in dimethyl sulfoxide at 70°C for 0.5 hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in nucleophilic substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-5-phenylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Phenylpyrimidines: These compounds contain a phenyl group attached to the pyrimidine ring and are known for their diverse pharmacological properties.
Uniqueness
4-methyl-5-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1158949-45-1 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(7-13-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
PDHQHWLHHMWGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
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